molecular formula C13H11ClO2S B13317095 2-Methyl-5-phenylbenzene-1-sulfonyl chloride

2-Methyl-5-phenylbenzene-1-sulfonyl chloride

Cat. No.: B13317095
M. Wt: 266.74 g/mol
InChI Key: GLRKJPOGUPWMSE-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a phenyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2-Methyl-5-phenylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, without the methyl and phenyl substitutions.

    2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the phenyl group.

    5-Phenylbenzenesulfonyl Chloride: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-5-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical properties and its applications in various fields .

Properties

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

2-methyl-5-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

GLRKJPOGUPWMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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